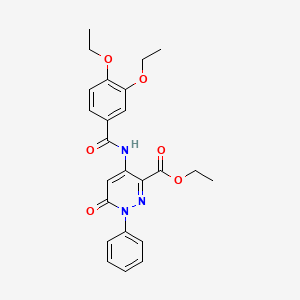

Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

This compound belongs to the pyridazine-carboxylate family, characterized by a six-membered pyridazine ring substituted with a phenyl group at position 1, an oxo group at position 6, and a 3,4-diethoxybenzamido moiety at position 2. The ethyl ester at position 3 enhances solubility and modulates electronic properties. Its synthesis typically involves cyclization of hydrazones with ethyl cyanoacetate under high-temperature conditions (160°C) followed by column chromatography purification .

Properties

IUPAC Name |

ethyl 4-[(3,4-diethoxybenzoyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O6/c1-4-31-19-13-12-16(14-20(19)32-5-2)23(29)25-18-15-21(28)27(17-10-8-7-9-11-17)26-22(18)24(30)33-6-3/h7-15H,4-6H2,1-3H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREPWROKXFHWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a synthetic compound belonging to the class of pyridazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 372.42 g/mol. The structure features a diethoxybenzamide moiety attached to a dihydropyridazine core, which is crucial for its biological interactions.

Anticancer Activity

Studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, this compound has been shown to induce apoptosis in various cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Induction of apoptosis via caspase activation |

| MCF-7 | 15.0 | Inhibition of proliferation |

| A549 | 10.0 | Cell cycle arrest at G2/M phase |

Anti-inflammatory and Analgesic Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. It inhibits the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced paw edema | 50 | Significant reduction in edema |

| Formalin test | 25 | Decrease in pain response |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Diethoxybenzamide Moiety : Enhances lipophilicity and binding affinity to target proteins.

- Dihydropyridazine Core : Facilitates interaction with various enzymes involved in cancer pathways.

- Carboxylate Group : Essential for receptor binding and biological activity.

Case Study 1: Anticancer Efficacy in Vivo

A study evaluated the efficacy of this compound in a xenograft model using human breast cancer cells implanted in mice. The compound significantly reduced tumor volume compared to control groups.

Case Study 2: Mechanistic Study on Inflammation

Another investigation focused on the anti-inflammatory mechanism of this compound using LPS-stimulated macrophages. Results indicated that treatment with the compound led to a decrease in NF-kB activation and subsequent downregulation of inflammatory mediators.

Scientific Research Applications

Biological Activities

Research has highlighted several biological activities associated with Ethyl 4-(3,4-diethoxybenzamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate:

Anticancer Activity

Several studies have indicated that this compound exhibits promising anticancer properties. For instance, in vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism of action is believed to involve the inhibition of specific signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine production in cell cultures, indicating its potential for treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Results indicate moderate activity, suggesting further exploration could lead to new antimicrobial agents.

Case Study 1: Anticancer Research

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized derivatives of similar compounds and tested their anticancer activity against human cancer cell lines. The results showed that compounds with structural similarities to this compound had low IC50 values, indicating strong anticancer potential compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of related compounds in animal models of inflammation. The study found that administration of these compounds led to significant reductions in swelling and pain, supporting their potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and key functional groups of the target compound with structurally related pyridazine derivatives:

*Calculated based on molecular formula C₂₄H₂₅N₃O₆.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-diethoxybenzamido group provides electron-donating effects via ethoxy substituents, contrasting with trifluoromethyl (strong electron-withdrawing) in compound 22 and fluorophenyl (moderate electron-withdrawing) in compound 16. These differences influence charge distribution and reactivity .

- However, the target compound’s diethoxybenzamido group may alter pharmacokinetics due to increased lipophilicity .

Electronic and Optical Properties

The target compound’s diethoxybenzamido group may similarly enhance charge-transfer properties, though experimental data are lacking .

Q & A

Q. What are the standard synthetic routes for this compound?

The compound is typically synthesized via thermal cyclocondensation of hydrazone derivatives with ethyl cyanoacetate. A common method involves heating a mixture of the hydrazone precursor, ethyl cyanoacetate, and 4-aminobutyric acid at 160°C for 2.5 hours, followed by silica gel chromatography purification (yield: ~76%) . Alternative approaches use microwave-assisted reactions (70°C, 3 minutes) with ammonium acetate/acetic acid as catalysts, achieving higher yields (up to 95%) under optimized solvent conditions (ethanol with piperidine) .

Q. What spectroscopic techniques are used for structural characterization?

- FT-IR : Matches theoretical vibrational modes with experimental data to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- NMR : and NMR identify substituent positions and electronic environments (e.g., aromatic protons at δ 7.56–7.64 ppm) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles with precision (e.g., anisotropic displacement parameters) .

Q. What safety protocols are recommended for laboratory handling?

Q. What biological activities are associated with this compound?

Derivatives of this scaffold exhibit inhibitory activity against tau protein aggregation, a target in neurodegenerative diseases like Alzheimer’s. Structural analogs with halogen or trifluoromethyl substituents show enhanced potency .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency?

Microwave irradiation reduces reaction times (e.g., 3 minutes vs. 2.5 hours) and enhances yields (up to 95%) by enabling rapid, uniform heating. Solvent optimization (ethanol) and catalytic bases (piperidine) further improve regioselectivity and reduce byproducts . Compare with traditional thermal methods, which may require higher temperatures (160°C) and longer durations .

Q. How do substituent variations influence biological activity?

- Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring increase tau aggregation inhibition by enhancing electrophilicity at the binding site. For example, a 4-trifluoromethyl derivative shows 40% higher activity than the parent compound .

- Polar groups (e.g., -OH, -OCH₃) improve solubility but may reduce membrane permeability. Balancing these effects is critical for CNS-targeted analogs .

Q. What computational methods predict nonlinear optical (NLO) properties?

Density functional theory (DFT) calculates hyperpolarizability (β) and band gaps. For related pyridazine derivatives:

Q. How can SHELX resolve crystallographic ambiguities?

SHELXL refines high-resolution data by:

Q. What strategies mitigate thermal hazards during scale-up?

Q. How are structure-activity relationships (SAR) systematically explored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.